Inhibition of Fatty Acid Synthase (FAS) Thioesterase Domain
Cycloheptylmethanethiol demonstrates measurable inhibitory activity against the thioesterase domain of human fatty acid synthase (FAS). In a confirmatory dose-response assay, it exhibited an IC50 of 5,900 nM [1]. This is notably higher than the IC50 of 1,020 nM reported for the structurally unrelated FAS inhibitor Orlistat in a comparable assay, but places it within the active range of small molecule inhibitors for this target [2]. This specific activity provides a defined biochemical readout, establishing a benchmark for performance that can guide structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 5900 nM |
| Comparator Or Baseline | Orlistat derivative (BDBM24586); IC50 = 1020 ± 380 nM |
| Quantified Difference | Target compound has ~5.8-fold lower potency than the reference inhibitor in similar assays. |
| Conditions | Target: PubChem BioAssay dose-response confirmation of uHTS hits for FAS thioesterase domain via fluorescence intensity. Comparator: Fluorogenic assay on recombinant human FAS thioesterase domain (residues 2202-2509) at pH 7.4 and 37°C. |
Why This Matters
This quantifies a specific, target-based biological effect, providing a critical data point for selecting cycloheptylmethanethiol as a probe for FAS-related pathways or as a starting point for inhibitor development, differentiating it from inactive or untested analogs.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL1459294 (Cycloheptylmethanethiol). View Source
- [2] BindingDB. Ki Summary for BDBM24586 (Orlistat derivative) against Fatty acid synthase. View Source
